molecular formula C25H17BrClNO3 B12046046 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B12046046
M. Wt: 494.8 g/mol
InChI Key: JPSAVMVYVISKNR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate involves multiple steps. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde. The reaction conditions typically require acidic or basic catalysts and elevated temperatures. Industrial production methods may involve the use of transition metal-catalyzed reactions, ionic liquid-mediated reactions, or green chemistry protocols to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds to 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate include other quinoline derivatives such as:

    2-Methylquinoline: Known for its antimicrobial properties.

    6-Bromo-2-phenylquinoline: Exhibits anticancer activity.

    4-Chloro-2-phenylquinoline: Used in the synthesis of pharmaceuticals.

Compared to these compounds, this compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C25H17BrClNO3

Molecular Weight

494.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H17BrClNO3/c1-15-2-4-16(5-3-15)23-13-21(20-12-18(26)8-11-22(20)28-23)25(30)31-14-24(29)17-6-9-19(27)10-7-17/h2-13H,14H2,1H3

InChI Key

JPSAVMVYVISKNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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